molecular formula C18H16ClN3O4 B2799007 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 453533-60-3

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate

Cat. No.: B2799007
CAS No.: 453533-60-3
M. Wt: 373.79
InChI Key: KFUFEUDBFOEKEN-UHFFFAOYSA-N
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Description

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a synthetic chemical characterized by a combination of aromatic triazinone and chlorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves multi-step reactions beginning with the formation of benzo[d][1,2,3]triazinone derivatives. These derivatives are then subjected to esterification reactions with 2-(4-chlorophenoxy)-2-methylpropanoic acid under anhydrous conditions. The reactions often utilize catalysts like sulfuric acid or catalysts and solvents to promote esterification efficiently.

Industrial Production Methods: While laboratory-scale synthesis is more commonly documented, the industrial production could potentially involve optimization of reaction conditions, including temperature and pH, to maximize yields. Automated systems and continuous flow processes might be used to scale up the production efficiently.

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly on the methyl groups, resulting in the formation of carboxylic acids.

  • Reduction: Reduction can lead to the conversion of oxo groups into hydroxyl groups.

  • Substitution: The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents such as potassium permanganate or chromic acid in aqueous or non-aqueous media.

  • Reduction: Commonly used reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Halogenation agents like bromine or nitration using nitric acid.

Major Products Formed: Depending on the reaction type, the major products can range from hydroxyl and carboxyl derivatives in oxidation and reduction reactions to halogenated or nitrated derivatives in substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate serves as a building block for synthesizing more complex molecules. Its versatile reactivity allows it to be used in various organic synthesis protocols.

Biology: Biologically, this compound is of interest for its potential interactions with enzymes and receptors due to its aromatic and chlorophenoxy groups. It can be used in the study of biochemical pathways and enzyme inhibition.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects.

Industry: Industrial applications might include its use as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals, leveraging its reactivity and structural complexity.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-18(2,26-13-9-7-12(19)8-10-13)17(24)25-11-22-16(23)14-5-3-4-6-15(14)20-21-22/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFUFEUDBFOEKEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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